(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid
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Overview
Description
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid is a chiral compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl moiety linked to a propanoic acid group through an oxygen atom, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid typically involves the reaction of a biphenyl derivative with a propanoic acid precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where the biphenyl derivative is reacted with a propanoic acid ester in the presence of a palladium catalyst and a suitable base. The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid: The enantiomer of the compound, with different stereochemistry.
2-[(1,1’-Biphenyl)-2-yloxy]acetic Acid: A similar compound with an acetic acid group instead of a propanoic acid group.
2-[(1,1’-Biphenyl)-2-yloxy]butanoic Acid: A homologous compound with a butanoic acid group.
Uniqueness
(S)-2-[(1,1’-Biphenyl)-2-yloxy]propanoic Acid is unique due to its specific chiral configuration and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-(2-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
LHACJRMZSJGCFY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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